1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential applications in pharmaceuticals and agrochemicals. Its IUPAC name indicates the presence of a chloromethyl group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring. The molecular formula for this compound is , and it has a molecular weight of approximately 248.65 g/mol.
This compound can be synthesized through various chemical processes, primarily involving the chloromethylation of aromatic compounds and subsequent reactions to introduce the difluoromethoxy and propan-2-one groups. It is commercially available through chemical suppliers and is utilized in research settings due to its unique properties.
1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one falls under the category of organofluorine compounds, which are characterized by carbon-fluorine bonds. These compounds are often noted for their stability and reactivity, making them valuable in various chemical applications, particularly in pharmaceuticals and agrochemicals .
The synthesis of 1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps:
The synthetic routes may vary based on specific experimental conditions, including temperature, solvent choice, and reaction time. Optimizing these parameters is crucial for maximizing yield and purity.
The molecular structure of 1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can be represented by its canonical SMILES notation: CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)F)Cl
.
1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with biological targets such as enzymes or receptors. This compound may function as an inhibitor or activator within specific biochemical pathways, although detailed studies are necessary to elucidate these interactions fully .
Physical properties such as boiling point and density are critical for understanding the compound's behavior under different conditions. These properties also influence its handling and storage requirements in laboratory settings.
1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one has potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8